molecular formula C12H15Cl2N3O B1469445 2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride CAS No. 1002337-84-9

2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Cat. No. B1469445
M. Wt: 288.17 g/mol
InChI Key: XPKWIZAINUHPRI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazines are a class of compounds that have received significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . They act as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which are structurally similar to your compound, involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines undergo various chemical reactions, including functionalization at 3-positions to construct this privileged scaffold . The mechanisms for these reactions are also discussed to observe the formation of this heterocyclic moiety .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed information .

Future Directions

Imidazo[1,2-a]pyrazines and similar compounds continue to be a focus in the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry . Future developments are expected to be based on the pattern and position of the substitution .

properties

IUPAC Name

2-(4-chlorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O.ClH/c13-9-1-3-10(4-2-9)16-8-11-7-14-5-6-15(11)12(16)17;/h1-4,11,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKWIZAINUHPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)CN(C2=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Reactant of Route 2
2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Reactant of Route 3
2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Reactant of Route 4
2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Reactant of Route 5
2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride
Reactant of Route 6
2-(4-chlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

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